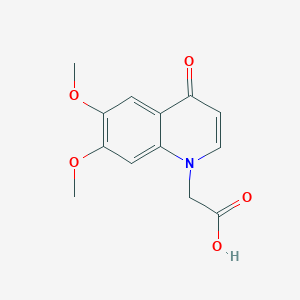
2-(6,7-Dimethoxy-4-oxoquinolin-1(4H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-(6,7-diméthoxy-4-oxoquinoléin-1(4H)-yl)acétique est un dérivé de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont souvent utilisés en chimie médicinale pour le développement de nouveaux agents thérapeutiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 2-(6,7-diméthoxy-4-oxoquinoléin-1(4H)-yl)acétique implique généralement les étapes suivantes :
Formation du noyau quinoléinique : Cela peut être réalisé par diverses méthodes, telles que la synthèse de Skraup, qui implique la condensation de l’aniline avec du glycérol en présence d’un agent oxydant.
Méthoxylation : L’introduction de groupes méthoxy aux positions 6 et 7 peut être effectuée à l’aide de méthanol et d’un catalyseur approprié.
Oxydation : Le noyau quinoléinique est ensuite oxydé pour introduire le groupe céto en position 4.
Substitution de l’acide acétique : Enfin, la partie acide acétique est introduite par une réaction de substitution.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse susmentionnées afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à écoulement continu et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des groupes méthoxy.
Réduction : Les réactions de réduction peuvent cibler le groupe céto, le convertissant en groupe hydroxyle.
Substitution : La partie acide acétique peut être substituée par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.
Substitution : Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits
Oxydation : Les produits peuvent inclure des dérivés de la quinoléine avec des groupes fonctionnels supplémentaires contenant de l’oxygène.
Réduction : Les produits peuvent inclure des dérivés alcooliques du composé d’origine.
Substitution : Une large gamme de dérivés de la quinoléine substitués peuvent être produits.
4. Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Enquête sur ses effets thérapeutiques potentiels.
Industrie : Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-(6,7-diméthoxy-4-oxoquinoléin-1(4H)-yl)acétique dépendrait de son activité biologique spécifique. Généralement, les dérivés de la quinoléine peuvent interagir avec diverses cibles moléculaires, notamment les enzymes et les récepteurs, pour exercer leurs effets. Les voies impliquées peuvent inclure l’inhibition de l’activité enzymatique, la modulation de la signalisation des récepteurs et l’interférence avec la réplication de l’ADN.
Comparaison Avec Des Composés Similaires
Composés similaires
Quinoléine : Le composé parent, connu pour son activité antipaludique.
Chloroquine : Un médicament antipaludique bien connu.
Quinacrine : Un autre agent antipaludique avec des utilisations supplémentaires dans le traitement des maladies auto-immunes.
Unicité
L’acide 2-(6,7-diméthoxy-4-oxoquinoléin-1(4H)-yl)acétique est unique en raison du motif de substitution spécifique sur le noyau quinoléinique, qui peut conférer des activités biologiques et des propriétés chimiques distinctes par rapport à d’autres dérivés de la quinoléine.
Propriétés
Formule moléculaire |
C13H13NO5 |
|---|---|
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
2-(6,7-dimethoxy-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C13H13NO5/c1-18-11-5-8-9(6-12(11)19-2)14(7-13(16)17)4-3-10(8)15/h3-6H,7H2,1-2H3,(H,16,17) |
Clé InChI |
ZHILDGIAADMYSR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C=CN2CC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromo-2-(4-fluorophenyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11813625.png)
![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B11813628.png)




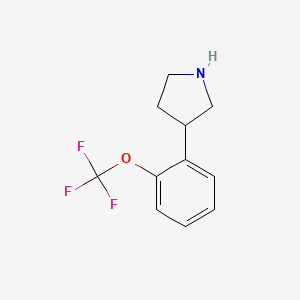

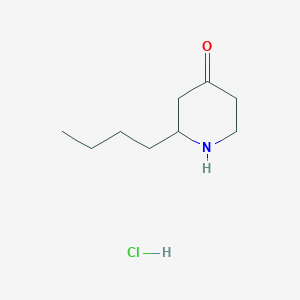
![N,5-Dimethylbenzo[d]isoxazol-3-amine](/img/structure/B11813658.png)
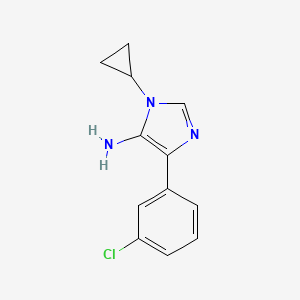

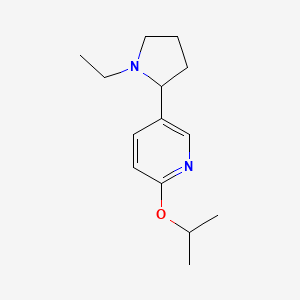
![N,N-Dimethylbenzo[b]thiophen-3-amine](/img/structure/B11813695.png)
